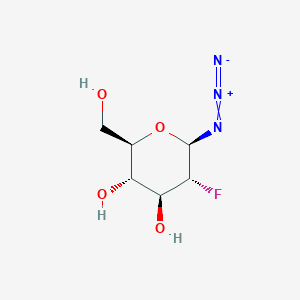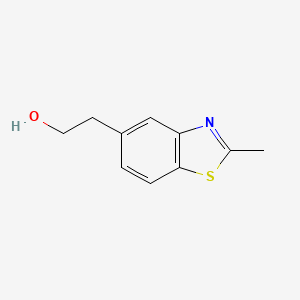![molecular formula C16H31N3O2 B11714250 tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)
tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate is a chemical compound with the molecular formula C15H29N3O2. It is a white to light yellow powder or crystalline solid. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[4-(piperazin-1-ylmethyl)cyclohexyl]amine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of proteolysis-targeting chimeras (PROTACs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. In the context of PROTACs, it acts as a linker that brings together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex, which facilitates the transfer of ubiquitin molecules to the target protein .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate is unique due to its specific structure, which allows it to act as an effective linker in PROTACs. Its ability to form stable complexes with both the target protein and the E3 ubiquitin ligase makes it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C16H31N3O2 |
|---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-14-6-4-13(5-7-14)12-19-10-8-17-9-11-19/h13-14,17H,4-12H2,1-3H3,(H,18,20) |
InChI Key |
JGUMSOAQDAGTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


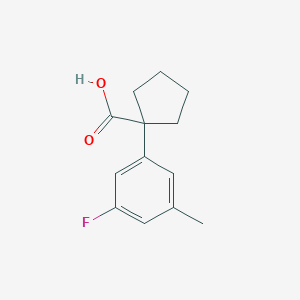

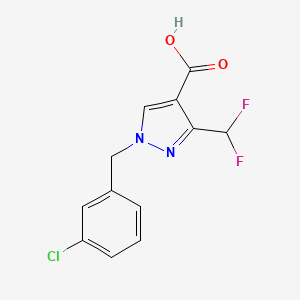
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)


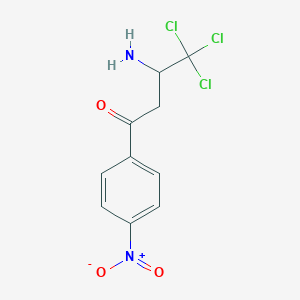
![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)

![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
